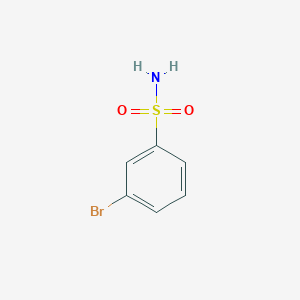

3-Bromobenzenesulfonamide

描述

Historical Context and Evolution of Sulfonamide Chemistry

The journey of sulfonamide chemistry began in the early 20th century, marking a pivotal moment in the history of medicine. wikipedia.orgslideshare.netijpsjournal.com In 1932, a team at Bayer AG, including chemists Josef Klarer and Fritz Mietzsch, synthesized a red azo dye named Prontosil. wikipedia.orgwikipedia.orghuvepharma.com It was the physician and researcher Gerhard Domagk who, through rigorous testing, discovered Prontosil's remarkable antibacterial effects against streptococcal infections in mice. wikipedia.orgebsco.combritannica.com This discovery was so significant that it earned Domagk the 1939 Nobel Prize in Medicine. ebsco.comopenaccesspub.orgnih.gov

A major breakthrough came in 1935 when researchers at the Pasteur Institute in France, including Jacques and Thérèse Tréfouël, Daniel Bovet, and Federico Nitti, found that Prontosil was a prodrug. wikipedia.orgvedantu.com In the body, it is metabolized into a simpler, colorless compound called sulfanilamide (B372717) (para-aminobenzenesulfonamide), which is the actual active antibacterial agent. wikipedia.orgebsco.com This revelation spurred the synthesis of thousands of sulfanilamide derivatives, leading to the development of a wide array of "sulfa drugs" with diverse pharmacological properties. wikipedia.orgajchem-b.com

Initially celebrated as the first broadly effective systemic antibacterials, the use of sulfonamides expanded rapidly and they played a crucial role during World War II in treating wound infections. wikipedia.orghuvepharma.comopenaccesspub.org The initial sulfonamides were primarily antibacterial agents, but subsequent research has unveiled a much broader spectrum of biological activities. ajchem-b.comajchem-b.com Today, the sulfonamide functional group is a key component in drugs used to treat a variety of conditions, including diuretics, antidiabetic agents, anti-inflammatory drugs, and even some anticancer therapies. ajchem-b.comekb.egresearchgate.net This evolution from a simple dye to a versatile pharmacophore highlights the enduring importance of sulfonamide chemistry in modern medicinal science. ajchem-b.comresearchgate.net

Significance of Brominated Arenesulfonamides in Organic Synthesis and Medicinal Chemistry

The presence of both a bromine atom and a sulfonamide group on an aromatic ring, as seen in 3-Bromobenzenesulfonamide, confers significant versatility to the molecule, making it a valuable tool in both organic synthesis and medicinal chemistry.

In organic synthesis, the bromine atom serves as a highly useful functional group. Bromination is a fundamental transformation, and bromoarenes are key intermediates for creating more complex molecular architectures. nih.gov The bromine atom can be readily substituted or participate in a variety of cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, which are powerful methods for forming new carbon-carbon and carbon-heteroatom bonds. organic-chemistry.org This reactivity allows chemists to use brominated compounds as scaffolds to build elaborate molecules.

From a medicinal chemistry perspective, the sulfonamide group (-SO2NH2) is a well-established pharmacophore with a wide range of biological activities. ajchem-b.comajchem-b.com It is a key structural feature in numerous therapeutic agents, including antibacterial, diuretic, hypoglycemic, and anticancer drugs. ajchem-b.comekb.egresearchgate.net The sulfonamide moiety can act as a hydrogen bond donor and acceptor, enabling strong interactions with biological targets like enzymes and receptors. iucr.org

The combination of a bromoarene and a sulfonamide creates a bifunctional molecule with significant potential. The bromine atom can be used to anchor the molecule or to introduce further modifications, while the sulfonamide group can impart or modulate biological activity. Introducing a sulfonyl group can enhance a compound's bioactivity by increasing hydrogen-bond interactions, and its stability can protect easily metabolizable sites, thereby improving the pharmacokinetic properties of a drug candidate. iucr.org Therefore, brominated arenesulfonamides like this compound are considered important intermediates in the synthesis of new pharmaceutical compounds.

Research Landscape of this compound: Current Status and Future Directions

This compound is primarily recognized as a chemical intermediate and building block in synthetic chemistry. Its utility stems from the reactivity of its functional groups—the bromo group, which allows for various coupling and substitution reactions, and the sulfonamide group, a known pharmacophore.

Current research involving this compound often utilizes it as a starting material for the synthesis of more complex, biologically active molecules. For instance, it has been used to create derivatives of the type 2 diabetes drug metformin (B114582), with the aim of modifying the drug's properties. iucr.orgresearchgate.net It has also been incorporated into the structure of potential anticancer agents, such as derivatives of tetrandrine (B1684364). nih.gov Furthermore, it has been used in the synthesis of novel benzothiazole-coupled sulfonamide derivatives investigated for their anticonvulsant activity. brieflands.com

The synthesis of this compound itself can be achieved through methods such as the reaction of 3-bromobenzenesulfonyl chloride with ammonia (B1221849) water.

Looking ahead, the research landscape for sulfonamides, in general, continues to evolve. Future directions include the development of novel derivatives with improved activity against resistant pathogens and the exploration of new therapeutic applications. researchgate.netnumberanalytics.com Research is also focused on creating more efficient and environmentally friendly synthetic methods, including the use of flow chemistry. nih.govthieme-connect.com As a versatile building block, this compound is well-positioned to play a role in these future endeavors, contributing to the synthesis of new generations of pharmaceuticals and functional materials. The ongoing interest in sulfonamides as a privileged structural motif in drug discovery suggests that its utility as a synthetic intermediate will continue to be explored. thieme-connect.comtandfonline.com

Physicochemical Properties of this compound

| Property | Value | Source(s) |

| Molecular Formula | C6H6BrNO2S | nih.gov |

| Molecular Weight | 236.09 g/mol | nih.govsigmaaldrich.comsigmaaldrich.com |

| Melting Point | 151-156 °C | sigmaaldrich.comsigmaaldrich.com |

| Appearance | White to pale cream powder | thermofisher.com |

| Density (Predicted) | 1.754 ± 0.06 g/cm³ | |

| pKa (Predicted) | 9.81 ± 0.60 | |

| CAS Number | 89599-01-9 | nih.govsigmaaldrich.comsigmaaldrich.com |

Structure

2D Structure

3D Structure

属性

IUPAC Name |

3-bromobenzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6BrNO2S/c7-5-2-1-3-6(4-5)11(8,9)10/h1-4H,(H2,8,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MUBJNMWVQGHHLG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Br)S(=O)(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6BrNO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80370490 | |

| Record name | 3-Bromobenzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80370490 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

236.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

89599-01-9 | |

| Record name | 3-Bromobenzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80370490 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Bromobenzenesulfonamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Strategies for 3 Bromobenzenesulfonamide

Established Synthetic Routes to 3-Bromobenzenesulfonamide

Traditional methods for synthesizing this compound primarily rely on two straightforward approaches: the amination of a pre-brominated sulfonyl chloride and the direct bromination of a benzenesulfonamide (B165840) precursor.

Synthesis from 3-Bromobenzenesulfonyl Chloride Precursors

The most common and direct method for preparing this compound is the reaction of 3-bromobenzenesulfonyl chloride with an amine source. This nucleophilic substitution reaction is highly efficient and widely utilized. The electrophilic sulfur atom of the sulfonyl chloride group readily reacts with nucleophilic amines, such as ammonia (B1221849) or primary amines, to form the sulfonamide bond.

A typical procedure involves dissolving 3-bromobenzenesulfonyl chloride in a suitable solvent, such as tetrahydrofuran (B95107) (THF) or dichloromethane (B109758) (DCM), and then adding an amine. smolecule.comresearchgate.net The reaction is often performed at a reduced temperature (e.g., 0 °C) initially and then allowed to warm to room temperature. smolecule.comresearchgate.net A base, like triethylamine (B128534) (TEA) or even an excess of the amine reactant, is commonly added to neutralize the hydrochloric acid byproduct generated during the reaction. researchgate.net

For instance, the reaction of 3-bromobenzenesulfonyl chloride with aqueous ammonia directly yields the parent this compound. rsc.org Similarly, reacting it with methylamine (B109427) in THF produces N-methyl-3-bromobenzenesulfonamide. smolecule.com The versatility of this method allows for the synthesis of a wide array of N-substituted derivatives by simply varying the amine used in the reaction.

Table 1: Synthesis of this compound and Derivatives from 3-Bromobenzenesulfonyl Chloride This table is interactive. Click on the headers to sort.

| Amine Reactant | Base | Solvent | Product | Yield | Reference |

|---|---|---|---|---|---|

| Ammonia | - | Water | This compound | - | rsc.org |

| Methylamine | Excess Methylamine | THF | N-Methyl-3-bromobenzenesulfonamide | - | smolecule.com |

| 2-(Methylamino)ethanol (B44016) | - | - | N-(2-hydroxyethyl)-N-methyl-3-bromobenzenesulfonamide | 95% |

Bromination Reactions in the Synthesis of Sulfonamides

An alternative strategy involves the direct bromination of a benzenesulfonamide core. This electrophilic aromatic substitution introduces a bromine atom onto the aromatic ring. The sulfonamide group is a deactivating, meta-directing group, which would theoretically favor the formation of the 3-bromo isomer. However, achieving high regioselectivity can be challenging, and mixtures of isomers may be formed.

One specific example is the bromination of sulfanilamide (B372717) (4-aminobenzenesulfonamide). In this case, the powerful activating effect of the amino group directs the incoming electrophile. To achieve bromination at the position ortho to the amino group (and meta to the sulfonamide), N-bromosuccinimide (NBS) in a solvent like dimethylformamide (DMF) can be used. This procedure yields 4-amino-3-bromobenzenesulfonamide. researchgate.net

More advanced methods for regioselective bromination utilize specialized reagents. For example, N,N′-dibromo-N,N′-1,2-ethylene bis(p-toluenesulfonamide) has been reported as an effective agent for the para-selective bromination of activated aromatic rings. asianpubs.org The steric bulk of such reagents can enhance regioselectivity, favoring substitution at the less hindered position. asianpubs.org While direct bromination of the parent benzenesulfonamide is less commonly reported as a primary synthetic route due to potential selectivity issues, the bromination of substituted benzenesulfonamides is a viable pathway. researchgate.net For example, N-(2-ethoxyphenyl) benzenesulfonamide can be brominated with liquid bromine in glacial acetic acid to yield N-(4,5-dibromo-2-ethoxyphenyl) benzenesulfonamide. researchgate.net

Advanced Synthetic Approaches and Catalytic Systems

Modern synthetic chemistry seeks to develop more efficient, milder, and environmentally benign methods. Research into the synthesis of sulfonamides has produced novel catalytic systems and metal-free protocols that offer advantages over traditional methods.

Metal-Free Protocols for Sulfonyl Guanidine (B92328) Synthesis Utilizing N,N-Dibromoarylsulfonamides

A notable advanced application involves the synthesis of sulfonyl guanidines, which are important structural motifs in medicinal chemistry. Metal-free protocols have been developed that utilize N,N-dibromoarylsulfonamides as key precursors. rsc.orgsemanticscholar.org In one such method, a cascade reaction between an N,N-dibromoarylsulfonamide, an isonitrile, and an amine generates sulfonyl guanidines efficiently at room temperature. rsc.org

A particularly interesting development is the synthesis of symmetrical sulfonyl guanidines using N,N-dibromoarylsulfonamides and isonitriles without an external amine source. researchgate.netsemanticscholar.org This metal-free reaction proceeds through a cascade mechanism where the isonitrile first reacts to form a carbodiimide (B86325) intermediate. semanticscholar.org Subsequently, a second molecule of isonitrile undergoes C≡N bond cleavage and acts as the amine source to react with the intermediate, yielding a symmetrical N,N′,N′′-trisubstituted sulfonyl guanidine. researchgate.net This reaction is facilitated by a simple base like potassium carbonate. semanticscholar.org

This methodology has been successfully applied using N,N-dibromo-3-bromobenzenesulfonamide to produce the corresponding N-(bis(tert-butylamino)methylene)-3-bromobenzenesulfonamide in good yield. nih.gov

Table 2: Metal-Free Synthesis of a 3-Bromobenzenesulfonyl Guanidine Derivative This table is interactive. Click on the headers to sort.

| Sulfonamide Precursor | Reagents | Base | Solvent | Product |

|---|

Exploration of Novel Reagents and Conditions for Bromosulfonamide Formation

The search for novel reagents and conditions extends to the fundamental sulfonamide bond formation. Recent advancements focus on avoiding harsh reagents like sulfonyl chlorides, which are moisture-sensitive. thieme-connect.comresearchgate.net

One sustainable approach involves the use of deep eutectic solvents (DESs), such as a mixture of choline (B1196258) chloride and urea. uniba.it This method allows for the efficient, metal-free synthesis of sulfonamides from sulfonyl chlorides and amines under aerobic conditions at room temperature. The products can be isolated by simple extraction or filtration, and the DES can be reused, highlighting the green credentials of this protocol. uniba.it

Other innovative strategies include the catalytic oxidative coupling of thiols and amines using an I2O5-mediated system, which avoids metals and peroxides. thieme-connect.com Furthermore, sulfur dioxide surrogates like DABSO (1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide)) have been employed to introduce the sulfonyl group, providing an alternative to traditional chlorosulfonation. thieme-connect.com These methods represent the frontier of sulfonamide synthesis, aiming for higher efficiency, safety, and environmental compatibility.

Synthesis of Functionalized this compound Derivatives

This compound is a valuable building block for creating more complex and functionalized molecules, largely due to the presence of the bromine atom, which serves as a handle for cross-coupling reactions.

For example, it has been used as a key intermediate in the synthesis of a novel class of Mcl-1 inhibitors, which are potential anticancer agents. In this synthesis, an amine was reacted with 3-bromobenzenesulfonyl chloride to afford the sulfonamide core structure. jcsp.org.pk The bromine atom on the phenyl ring was specifically chosen to explore structure-activity relationships, with the meta-substitution providing a distinct electronic and steric profile compared to ortho- or para-isomers. jcsp.org.pk

In another application, 3-bromobenzenesulfonyl chloride was used to synthesize derivatives for targeted drug delivery. It was first reacted with 2-(methylamino)ethanol to produce the corresponding sulfonamide, which was then further elaborated through a copper-catalyzed coupling reaction to build a potent LXR agonist.

The bromine atom on the this compound moiety is also amenable to palladium-catalyzed cross-coupling reactions, such as the Suzuki or Stille couplings, which would allow for the introduction of a vast array of aryl, heteroaryl, or alkyl groups at the 3-position, further diversifying the molecular architecture. google.com

Derivatization at the Sulfonamide Nitrogen

Derivatization at the sulfonamide nitrogen is a common strategy to introduce new functional groups and modulate the properties of the parent compound. This can be achieved through various reactions, such as N-alkylation, N-arylation, and the formation of more complex amide linkages.

A general method for the N-alkylation or N-arylation of sulfonamides involves the reaction of the sulfonamide with an appropriate alkyl or aryl halide in the presence of a base. For instance, N-alkyl/aralkyl-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-bromobenzenesulfonamides have been synthesized by treating N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-bromobenzenesulfonamide with various alkyl or aralkyl halides using lithium hydride (LiH) as a base in N,N-dimethylformamide (DMF). researchgate.net This approach allows for the introduction of a wide variety of substituents at the nitrogen atom.

Another approach involves the reaction of a sulfonyl chloride with an amine. While 3-bromobenzenesulfonyl chloride is a common precursor, the use of more stable sulfonyl esters has also been explored. google.com For example, N-benzyl-4-bromobenzenesulfonamide was synthesized by heating ethyl-4-bromobenzenesulfonate with benzylamine. google.com This method offers an alternative for compounds that may be sensitive to the conditions required for using sulfonyl chlorides. google.com

The development of new catalytic systems has also facilitated the N-arylation of sulfonamides. Transition-metal-free N-arylation of sulfonamides has been achieved using o-silylaryl triflates in the presence of cesium fluoride (B91410) (CsF). organic-chemistry.org This method provides a mild and efficient route to N-aryl sulfonamides.

Furthermore, the sulfonamide nitrogen can be incorporated into more complex structures. For example, symmetrical sulfonyl guanidines have been synthesized from N,N-dibromo-3-bromobenzenesulfonamide and isonitriles in a metal-free protocol. semanticscholar.org This reaction proceeds through a cascade formation involving the scission of the isonitrile N≡C bond. semanticscholar.org

Below is a table summarizing various derivatization reactions at the sulfonamide nitrogen:

| Reactant 1 | Reactant 2 | Product Type | Reference |

| N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-bromobenzenesulfonamide | Alkyl/Aralkyl Halide | N-Alkyl/Aralkyl Sulfonamide | researchgate.net |

| Ethyl-4-bromobenzenesulfonate | Benzylamine | N-Benzyl Sulfonamide | google.com |

| Sulfonamide | o-Silylaryl Triflate | N-Aryl Sulfonamide | organic-chemistry.org |

| N,N-Dibromo-3-bromobenzenesulfonamide | Isonitrile | Symmetrical Sulfonyl Guanidine | semanticscholar.org |

Introduction of Additional Substituents on the Phenyl Ring

The introduction of additional substituents onto the phenyl ring of this compound allows for further fine-tuning of the molecule's electronic and steric properties. The existing bromine atom can direct incoming electrophiles to specific positions on the ring, a principle known as the directing effect of substituents in electrophilic aromatic substitution. libretexts.orgwikipedia.org Halogens are generally ortho, para-directing deactivators. libretexts.org This means that while they slow down the reaction rate compared to unsubstituted benzene (B151609), they direct new substituents to the positions ortho and para to the bromine atom.

Common electrophilic aromatic substitution reactions that can be employed include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation or acylation. The specific conditions for these reactions would need to be optimized for the this compound substrate.

Furthermore, the bromine atom itself can be a site for modification through cross-coupling reactions. Palladium-catalyzed reactions such as the Suzuki, Heck, and Sonogashira couplings are powerful tools for forming new carbon-carbon bonds. google.com For instance, a one-pot Sonogashira coupling and cyclization of 2-bromobenzenesulfonamides with terminal alkynes has been used to synthesize benzosultams. organic-chemistry.orgacs.orgnih.gov This methodology involves the use of a palladium catalyst, such as Pd(PPh3)2Cl2, and a copper(I) co-catalyst. organic-chemistry.org While this example uses the 2-bromo isomer, similar principles can be applied to the 3-bromo isomer to introduce alkyne-based substituents.

The introduction of substituents can significantly influence the properties of the resulting compounds. For example, the introduction of electron-withdrawing groups like fluorine, chlorine, or bromine onto a benzenesulfonamide ring has been shown to decrease the S-N and C-S bond lengths. researchgate.net

Synthesis of Complex Conjugates (e.g., with Metformin (B114582), Tetrandrine)

This compound can be conjugated with other biologically active molecules to create hybrid compounds with potentially enhanced or novel therapeutic properties. This strategy has been successfully applied to molecules like metformin and tetrandrine (B1684364).

Metformin Conjugates:

A bromobenzenesulfonamide derivative of the type 2 diabetes drug metformin has been synthesized. nih.gov The synthesis involved the reaction of basic metformin with 3-bromobenzenesulfonyl chloride in anhydrous dichloromethane under a nitrogen atmosphere. nih.gov The resulting compound, N-{N-[amino(dimethylamino)methyl]carbamimidoyl}-3-bromobenzenesulfonamide, combines the structural features of both parent molecules. nih.gov Such drug-drug conjugates are explored to potentially improve physicochemical properties or achieve synergistic effects. researchgate.netresearchgate.net

Tetrandrine Conjugates:

Novel sulfonamide-tetrandrine derivatives have been synthesized and investigated for their cytotoxic activities. nih.gov The synthesis involved the sulfonamidation of 14-amino-tetrandrine with various sulfonyl chlorides, including 3-bromobenzenesulfonyl chloride, in the presence of 4-dimethylaminopyridine (B28879) (DMAP). nih.gov The resulting conjugate, 14-(this compound)tetrandrine, demonstrated the potential for enhanced biological activity compared to the parent tetrandrine. nih.gov The synthesis of such tetrandrine analogues is a strategy to overcome some of the limitations of the natural product, such as toxicity. nih.gov

| Conjugated Molecule | Synthetic Method | Resulting Conjugate | Reference |

| Metformin | Reaction of basic metformin with 3-bromobenzenesulfonyl chloride | N-{N-[amino(dimethylamino)methyl]carbamimidoyl}-3-bromobenzenesulfonamide | nih.gov |

| Tetrandrine | Sulfonamidation of 14-amino-tetrandrine with 3-bromobenzenesulfonyl chloride | 14-(this compound)tetrandrine | nih.gov |

Regioselectivity and Stereoselectivity in this compound Synthesis

Regioselectivity and stereoselectivity are crucial aspects of organic synthesis, dictating the specific orientation and three-dimensional arrangement of atoms in a molecule. In the context of this compound synthesis and its subsequent reactions, controlling these factors is essential for obtaining the desired product with high purity and yield.

The synthesis of this compound itself from m-bromobenzene is inherently regioselective, as the starting material dictates the position of the bromo and sulfonyl groups. However, when introducing additional substituents or performing reactions on the sulfonamide moiety, regioselectivity becomes a significant consideration.

A notable example of regioselectivity is observed in the intramolecular cyclization of bromobenzenesulfonamides. For instance, the one-pot Sonogashira coupling and cyclization of 2-bromobenzenesulfonamides with terminal alkynes leads to the regioselective formation of benzosultams. organic-chemistry.orgacs.orgnih.gov Theoretical studies using density functional theory (DFT) have shown that the observed regioselectivity is due to the lower activation energy barrier of the 6-endo-dig cyclization pathway compared to the 5-exo-dig pathway. organic-chemistry.org While this study focuses on the 2-bromo isomer, the principles of controlling regioselectivity through reaction conditions and catalyst choice are broadly applicable.

Similarly, intramolecular Heck coupling reactions of bromoallyl sulfones derived from bromobenzenesulfonamides can be highly regioselective, leading to the formation of specific heterocyclic structures. rsc.org The choice of catalyst, solvent, and base can influence the reaction pathway and the resulting regiochemical outcome.

Stereoselectivity, on the other hand, deals with the formation of specific stereoisomers. This is particularly relevant when chiral centers are present or introduced into the molecule. While the parent this compound is achiral, its derivatization can lead to the formation of chiral products. For example, in the synthesis of N-substituted derivatives, if the substituent itself is chiral, the resulting product will be a specific stereoisomer or a mixture of diastereomers. The development of asymmetric synthesis methods for related sultams, which are cyclic sulfonamides, highlights the importance of controlling stereochemistry in this class of compounds. mdpi.com

Green Chemistry Approaches in Bromobenzenesulfonamide Synthesis

Green chemistry principles aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. In the synthesis of bromobenzenesulfonamides and their derivatives, several approaches align with these principles.

One key area of focus is the use of more environmentally friendly solvents and catalysts. For example, research has explored the use of water as a solvent for the synthesis of sulfonamides. The reaction between primary amines and sulfonyl chlorides can be carried out in aqueous media using sodium carbonate as a base. This avoids the use of volatile organic compounds (VOCs) which are often flammable, toxic, and contribute to air pollution.

The development of catalyst systems that are reusable and operate under mild conditions is another important aspect of green chemistry. For instance, zinc oxide nanoparticles have been used as a recyclable catalyst for the chemoselective synthesis of sulfonamides in a solvent-free system, achieving high yields. Similarly, a magnetic nanoparticle-supported catalyst (Fe3O4-DIPA) has been employed for sulfonamide preparation at room temperature, with the catalyst being easily separable by magnetic means for reuse.

Furthermore, the development of one-pot reactions, where multiple synthetic steps are carried out in a single reaction vessel, contributes to green chemistry by reducing the need for intermediate purification steps, thereby saving solvents and energy. The one-pot Sonogashira coupling-cyclization for the synthesis of benzosultams is an excellent example of such an efficient and clean synthetic route that offers high yields under mild conditions. organic-chemistry.orgacs.orgnih.gov

The use of less hazardous reagents is also a critical consideration. The development of a process for synthesizing sulfonamides from more stable and less moisture-sensitive sulfonyl esters, as opposed to the traditionally used sulfonyl chlorides, is a step in this direction. google.com This not only improves the safety profile of the reaction but can also lead to more economical and industrially applicable processes. google.com

| Green Chemistry Approach | Example | Reference |

| Use of Greener Solvents | Synthesis of sulfonamides in water | |

| Recyclable Catalysts | Zinc oxide nanoparticles, Fe3O4-DIPA | |

| One-Pot Reactions | Sonogashira coupling-cyclization for benzosultams | organic-chemistry.orgacs.orgnih.gov |

| Use of Less Hazardous Reagents | Synthesis from sulfonyl esters instead of sulfonyl chlorides | google.com |

Mechanistic Investigations of Reactions Involving 3 Bromobenzenesulfonamide

Kinetic and Mechanistic Studies of Oxidation Reactionsasianpubs.orgwjpr.netzenodo.orgdoaj.org

The sodium salt of N-bromo-benzenesulfonamide, often referred to as bromamine-B (BAB), is a significant oxidizing agent derived from 3-bromobenzenesulfonamide. Its reactivity and the mechanisms of its oxidation reactions have been the subject of detailed kinetic investigations.

Oxidation of Dipeptides by Sodium N-Bromobenzenesulfonamideoup.comoup.com

The oxidation of several dipeptides, including glycylglycine (B550881) (Gly-Gly), L-alanyl-L-alanine (Ala-Ala), L-valyl-L-valine (Val-Val), L-leucyl-L-leucine (Leu-Leu), and phenylglycyl-phenylglycine (Phg-Phg), by sodium N-bromobenzenesulfonamide (bromamine-B or BAB) in the presence of perchloric acid has been studied. oup.com These reactions exhibit consistent kinetics, showing a first-order dependence on the concentration of BAB and a fractional order with respect to the dipeptide concentration. oup.com

At hydrogen ion concentrations greater than 0.04 mol dm⁻³, the reaction rate is inversely fractional in [H⁺], while at lower concentrations (≤ 0.04 mol dm⁻³), it becomes zero order. oup.com The rate of oxidation was observed to follow the order: Phg-Phg > Ala-Ala > Val-Val > Leu-Leu > Gly-Gly. oup.comoup.com A Michaelis-Menten type mechanism is proposed to explain these observations, and the corresponding decomposition and equilibrium constants have been determined. oup.comoup.com

Table 1: Pseudo-first-order rate constants for the oxidation of dipeptides by BAB at 40°C

| Dipeptide | [DPP] (mol dm⁻³) | k' (s⁻¹) |

|---|---|---|

| Gly-Gly | 0.01 | 1.85 x 10⁻⁴ |

| Ala-Ala | 0.01 | 3.10 x 10⁻⁴ |

| Val-Val | 0.01 | 2.62 x 10⁻⁴ |

| Leu-Leu | 0.01 | 2.15 x 10⁻⁴ |

This table presents the pseudo-first-order rate constants (k') for the oxidation of various dipeptides by sodium N-bromobenzenesulfonamide (BAB) at a constant dipeptide concentration of 0.01 mol dm⁻³ and a temperature of 40°C.

Oxidation of D-Cycloserine by Sodium N-Bromobenzenesulfonamideniscpr.res.inresearchgate.net

The oxidation of D-cycloserine by sodium N-bromobenzenesulfonamide in a hydrochloric acid medium at 40°C has been investigated. researchgate.net The reaction kinetics show a first-order dependence on the concentration of the oxidant and a fractional order dependence on both the D-cycloserine concentration and the hydrogen ion concentration. researchgate.net

Chloride ions catalyze the reaction. researchgate.net The reaction rate remains unaffected by the addition of the reaction product, benzenesulfonamide (B165840), or by changes in the ionic strength of the medium. The reaction does not initiate the polymerization of acrylonitrile, suggesting the absence of free radical intermediates. The mechanism is proposed to involve simultaneous catalysis by H⁺ and Cl⁻ ions, consistent with the observed Michaelis-Menten type kinetics.

Role of Conjugate Acid and Reactive Species in Oxidation Mechanisms

In acidic solutions, sodium N-bromobenzenesulfonamide (BAB) can exist in various forms, including the conjugate acid (C₆H₅SO₂NHBr), dibromamine-B (C₆H₅SO₂NBr₂), hypobromous acid (HOBr), and H₂O⁺Br. asianpubs.org However, kinetic studies often point to the conjugate acid, C₆H₅SO₂NHBr, as the primary reactive species. asianpubs.orgdoaj.orgresearchgate.net This is supported by the first-order dependence of the reaction rate on [BAB] and the lack of influence of added benzenesulfonamide on the rate. asianpubs.org The involvement of a neutral species like the conjugate acid in the rate-limiting step is also suggested by the absence of an ionic strength effect on the reaction rate. asianpubs.org

Proton Inventory Studies and Isotopic Fractionation Factorsoup.comniscpr.res.in

Proton inventory studies, conducted in H₂O-D₂O mixtures, are a valuable tool for elucidating the number of exchangeable hydrogenic sites that contribute to the reaction rate. researchgate.net For the oxidation of dipeptides by BAB, a solvent isotope effect of k(H₂O)/k(D₂O) ranging from 1.47 to 1.68 was observed for the five dipeptides studied. oup.com Proton inventory plots for the rate constant in solvent mixtures with varying deuterium (B1214612) atom fractions were used to further investigate the mechanism. oup.com

In the oxidation of D-cycloserine, the rate was found to increase in D₂O medium, with an inverse solvent isotope effect of k(D₂O)/k(H₂O) = 1.70. Proton inventory studies in H₂O-D₂O mixtures were employed to calculate the isotopic fractionation factors, which provide insight into the transition state of the reaction. researchgate.net Isotopic fractionation factors are related to the tendency of a hydrogenic site in the rate-determining step to interact with D⁺ compared to water. researchgate.net

Rearrangement Reactions and Fragmentation Pathways of Sulfonamide Derivativesnist.gov

The fragmentation of deprotonated sulfonamides, such as derivatives of this compound, in the gas phase often proceeds through intramolecular rearrangement reactions. nist.gov A common pathway involves the loss of a neutral sulfur dioxide molecule to form an anilide anion. nist.gov

For N-acyl benzenesulfonamide derivatives, a notable rearrangement is the transfer of a carbonyl oxygen atom to the benzene (B151609) ring, a process akin to a Smiles-type rearrangement. nist.gov This can lead to the formation of a phenoxide ion. nist.gov Another parallel mechanism at higher energies involves a nitrogen-oxygen rearrangement, which also results in the formation of the phenoxide ion. nist.gov The stability of the resulting ions plays a crucial role in directing the fragmentation pathways. For instance, the presence of a bromine atom, as in N-acetyl-4-bromobenzenesulfonamide, can stabilize the negative charge on the oxygen atom of the product ion. nist.gov

The structure of the sulfonamide derivative is critical. The presence of an amide bond is often necessary for these rearrangement reactions to occur. nist.gov Annular sulfonamides, due to the stability of their ring structures, may not undergo these rearrangements. nist.gov

Table of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| L-alanyl-L-alanine |

| L-leucyl-L-leucine |

| L-valyl-L-valine |

| N-acetyl-4-bromobenzenesulfonamide |

| Phenylglycyl-phenylglycine |

| Sodium N-bromobenzenesulfonamide |

| D-Cycloserine |

| Glycylglycine |

| Benzenesulfonamide |

| Perchloric acid |

| Hydrochloric acid |

| Hypobromous acid |

| Sulfur dioxide |

Smiles-Type and N-O Exchange Rearrangements

In the realm of organic chemistry, the Smiles rearrangement is a well-known intramolecular nucleophilic aromatic substitution. wikipedia.org This reaction typically involves a nucleophilic attack on an activated aromatic ring, leading to the migration of the aryl group. wikipedia.orgnih.gov In the context of N-acyl aromatic sulfonamides, mass spectrometry studies have revealed the occurrence of a Smiles-type rearrangement. nist.gov This rearrangement involves the transfer of a carbonyl oxygen atom to the benzene ring. nist.gov

Alongside the Smiles-type rearrangement, a parallel N-O exchange rearrangement mechanism has been proposed. nist.gov This N-O rearrangement is crucial for explaining the formation of certain product ions observed in mass spectrometry, such as the phenoxide ion. nist.gov Experimental evidence using N-benzoyl-18O-benzenesulfonamide confirmed that the oxygen atom in the resulting phenoxide ion originates from the carbonyl group, supporting the proposed oxygen transfer mechanisms. nist.gov

The table below summarizes the observed rearrangement product ions and their abundances for various N-acyl aromatic sulfonamides, illustrating the prevalence of these rearrangement reactions.

Table 1: Rearrangement Product Ions of N-Acyl Aromatic Sulfonamides

| Compound | Structure | Observed Rearrangement Product Ion | Abundance Normalized to Total Ion Current (%) |

|---|---|---|---|

| N-benzoylbenzenesulfonamide | C₆H₅CONHSO₂C₆H₅ | C₆H₅O⁻ | 38 |

| N-(4-chloro-benzoyl)benzenesulfonamide | p-ClC₆H₄CONHSO₂C₆H₅ | p-ClC₆H₄O⁻ | 64 |

| N-acetyl-4-bromobenzenesulfonamide | CH₃CONHSO₂C₆H₄Br | C₆H₅O⁻ | 66 |

| N-acetyl-4-methylbenzenesulfonamide | CH₃CONHSO₂C₆H₄CH₃ | C₆H₅O⁻ | 35 |

Influence of Substituents on Rearrangement Mechanisms

The nature and position of substituents on the aromatic rings of N-acyl benzenesulfonamides significantly influence the extent of both Smiles-type and N-O exchange rearrangements. nist.govuvic.ca Electron-withdrawing groups on the benzoyl moiety, for instance, have been shown to dramatically increase the abundance of the rearrangement product ions. nist.gov

For example, the presence of a chlorine atom at the para-position of the benzoyl group in N-(4-chloro-benzoyl)benzenesulfonamide leads to a substantial increase in the phenoxide ion abundance compared to the unsubstituted N-benzoylbenzenesulfonamide. nist.gov Conversely, substituents on the benzenesulfonyl ring also play a role. An electron-withdrawing bromine atom on the benzenesulfonyl ring of N-acetyl-4-bromobenzenesulfonamide enhances the rearrangement, likely by stabilizing the negative charge on the resulting product ion. nist.gov In contrast, an electron-donating methyl group in N-acetyl-4-methylbenzenesulfonamide leads to a lower abundance of the rearrangement product. nist.gov

The table below details the effect of different substituents on the abundance of the phenoxide ion, providing a clear illustration of these electronic effects.

Table 2: Influence of Substituents on Phenoxide Ion Abundance

| Compound | Substituent on Benzoyl Ring | Substituent on Benzenesulfonyl Ring | Phenoxide Ion Abundance (%) |

|---|---|---|---|

| N-benzoylbenzenesulfonamide | H | H | 38 |

| N-(4-chloro-benzoyl)benzenesulfonamide | 4-Cl | H | 64 |

| N-acetyl-4-bromobenzenesulfonamide | - | 4-Br | 66 |

Mechanistic Insights into Biological Target Interactions (Excluding Dosage/Administration)

The interaction of this compound derivatives with biological targets is a key area of research, particularly in drug discovery. brieflands.comresearchgate.net These interactions are often studied using computational methods like molecular docking to predict the binding modes of a ligand with a protein of known three-dimensional structure. brieflands.com Such studies are crucial for understanding structure-activity relationships and for the design of more potent and selective inhibitors. brieflands.com

For instance, derivatives of this compound have been investigated as inhibitors of various enzymes, including carbonic anhydrases (CAs). rsc.orgmdpi.com One of the primary mechanisms of action for sulfonamide-based anticancer agents is the inhibition of carbonic anhydrase isozymes, particularly CA IX, which is overexpressed in many tumors. rsc.org The sulfonamide group acts as a zinc-binding group, which is a critical interaction for inhibiting these metalloenzymes. mdpi.com

In the context of N-methyl-d-aspartate (NMDA) receptors, a derivative of this compound, N-{4-[(2-Benzoylhydrazino)carbonyl]benzyl}-3-bromobenzenesulfonamide, has shown significant antagonistic activity at the GluN2A subunit. researchgate.net It is proposed that halogen atoms, such as the bromine at the 3-position, may form halogen bonds with the receptor, thereby enhancing the ligand's binding affinity. researchgate.net

Furthermore, in studies involving cyclin-dependent kinases (CDKs), fragment screening has been used to map the binding sites of small molecules. researchgate.netbiorxiv.org In one such study, a fragment containing a bromine atom was observed to bury itself in a hydrophobic pocket of the protein, stabilized by interactions with surrounding leucine, isoleucine, and phenylalanine residues. biorxiv.org This highlights the importance of specific structural features in mediating protein-ligand interactions.

Computational and Theoretical Studies on 3 Bromobenzenesulfonamide

Quantum Chemical Calculations and Electronic Structure Analysis

Quantum chemical calculations are fundamental to predicting the geometric and electronic properties of 3-Bromobenzenesulfonamide. These methods model the behavior of electrons within the molecule to determine its most stable structure and reactivity.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. wikipedia.org It is particularly effective for modeling molecular properties by using functionals of the electron density. wikipedia.org For sulfonamides, DFT calculations, often employing the B3LYP functional with a 6-311++G(d,p) basis set, are used to optimize the molecular geometry in the ground state and calculate vibrational frequencies and other parameters. ahievran.edu.tr

In studies of halogen-substituted benzenesulfonamides, DFT has been used to calculate optimized structural parameters, which are then compared with experimental data from X-ray crystallography. ahievran.edu.tr For instance, analysis of para-halogenated benzenesulfonamides shows that electron-withdrawing substituents can lead to a decrease in the S-N and C-S bond lengths. smolecule.com The geometric parameters for 4-bromobenzenesulfonamide, a structural isomer of the title compound, have been extensively studied, providing a reliable reference for the expected bond lengths and angles in this compound. ahievran.edu.tr The calculated values from DFT methods generally show good agreement with experimental findings. ahievran.edu.tr

| Parameter | Typical DFT Calculated Value (Å or °) | Typical Experimental Value (Å or °) |

|---|---|---|

| S-N Bond Length | ~1.640 Å | 1.595 - 1.640 Å smolecule.com |

| S-O Bond Length | ~1.450 Å | 1.426 - 1.470 Å smolecule.com |

| C-S Bond Length | ~1.770 Å | 1.725 - 1.788 Å smolecule.com |

| C-Br Bond Length | ~1.910 Å | - |

| O-S-O Bond Angle | ~119.5° | ~119.6° smolecule.com |

| N-S-C Bond Angle | ~109.0° | 108.9° - 110.2° smolecule.com |

Conformational analysis investigates the different spatial arrangements of atoms in a molecule (rotamers) and their relative energies. libretexts.org For arylsulfonamides, a key feature is the conformation around the N-S bond. Studies on related structures, such as N-(2-Amino-5-chlorophenyl)-2-bromobenzenesulfonamide, show that the molecule typically adopts a staggered conformation about this bond. researchgate.net In this stable arrangement, the lone pair of electrons on the nitrogen atom bisects the O=S=O angle. researchgate.net

The orientation of the phenyl ring relative to the sulfonamide group is also critical. The C-C-S-N torsion angle is a defining parameter for this orientation. In arylsulfonamides with an ortho-substituent, this angle is influenced by steric hindrance. researchgate.net For example, in N-(2-Amino-5-chlorophenyl)-2-bromobenzenesulfonamide, the C-C-S-N torsion angle is -57.7 (3)°. researchgate.net The sulfonamide nitrogen atom is generally observed to be nearly planar-trigonal. researchgate.net In derivatives, the aromatic rings can be almost perpendicular to each other, with dihedral angles around 75°. researchgate.net

Frontier Molecular Orbital (FMO) theory is a cornerstone for understanding chemical reactivity. unesp.br It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). unesp.br The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity). iqce.jp The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a crucial indicator of chemical reactivity and stability; a smaller gap suggests higher reactivity. ajchem-a.comwuxiapptec.com

From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to quantify a molecule's reactivity. ajchem-a.com These descriptors provide a theoretical framework for predicting how a molecule will behave in a chemical reaction.

| Descriptor | Formula | Description |

|---|---|---|

| Ionization Potential (I) | I = -EHOMO | The energy required to remove an electron. ajchem-a.com |

| Electron Affinity (A) | A = -ELUMO | The energy released when an electron is added. ajchem-a.com |

| Electronegativity (χ) | χ = (I + A) / 2 | The ability of an atom to attract shared electrons. ajchem-a.com |

| Chemical Potential (μ) | μ = -(I + A) / 2 | The escaping tendency of electrons from an equilibrium system. ajchem-a.com |

| Chemical Hardness (η) | η = (I - A) / 2 | The resistance to change in electron configuration. ajchem-a.com |

| Chemical Softness (S) | S = 1 / (2η) | The inverse of hardness, indicating higher reactivity. ajchem-a.com |

| Electrophilicity Index (ω) | ω = μ² / (2η) | A measure of the energy lowering due to maximal electron flow. ajchem-a.com |

Conformational Analysis of this compound and its Derivatives

Molecular Dynamics Simulations and Intermolecular Interactions

While quantum calculations focus on individual molecules, molecular dynamics (MD) simulations can model the behavior of many molecules over time, providing insights into bulk properties and intermolecular forces. peerj.comua.ac.be These simulations are essential for understanding crystal packing and the formation of supramolecular structures.

In the solid state, the structure of sulfonamides is dominated by hydrogen bonding. Crystal structure analyses of this compound derivatives consistently show the formation of extensive hydrogen-bonded networks. smolecule.comnih.gov The primary interaction is the N-H···O hydrogen bond, where the sulfonamide nitrogen acts as a proton donor and a sulfonyl oxygen atom of a neighboring molecule acts as the acceptor. smolecule.comiucr.org These interactions typically lead to the formation of infinite chains or distinct ring motifs. iucr.org

For example, in a derivative of this compound with metformin (B114582), the molecular packing involves chain formation through alternating N-H···N and N-H···O interactions. nih.govresearchgate.net In other bromobenzenesulfonamide derivatives, these hydrogen bonds create inversion-symmetric rings that can be described using graph-set notation, such as R₂²(10) or R₄²(8) rings. iucr.org Weaker C-H···O interactions also play a secondary role in stabilizing the crystal lattice. iucr.org

| Interaction Type | Donor-Acceptor Distance (Å) | Angle (°) | Resulting Motif |

|---|---|---|---|

| N-H···O (strong) | 2.09 - 2.43 smolecule.com | 147 - 172 smolecule.com | Infinite chains, R₂²(10) rings iucr.orgiucr.org |

| N-H···N | - | - | Chains, R⁴₄(20) rings researchgate.net |

| C-H···O (weak) | 3.40 - 3.59 smolecule.com | - | Interlinks chains to form 2D networks iucr.org |

Hydrogen Bonding Networks and Crystal Packing Analysis

Computational Studies in Rational Design of this compound Derivatives

Computational chemistry has become an indispensable tool in modern drug discovery, enabling the rational design and optimization of lead compounds. researchgate.net For derivatives of this compound, computational methods such as molecular docking, quantitative structure-activity relationship (QSAR), and molecular dynamics simulations are pivotal in predicting their biological activity and guiding synthetic efforts. worldscientific.comresearchgate.net

The rational design of benzenesulfonamide (B165840) derivatives often involves modifying substituents on the phenyl ring to enhance binding affinity and selectivity for a specific biological target. Molecular docking studies, for instance, can predict how a molecule like a this compound derivative will bind to the active site of a target protein, such as carbonic anhydrase (CA). researchgate.netnih.gov These simulations provide insights into the key interactions—like hydrogen bonds and hydrophobic contacts—that stabilize the ligand-protein complex. worldscientific.com

In a study on novel 3-bromosulfanilamide acyl thiourea (B124793) derivatives, molecular docking was used to investigate the interactions within the active site of the urease enzyme. The results, which aligned with in vitro testing, demonstrated that these derivatives could serve as promising leads for new urease inhibitors. researchgate.net Similarly, computational studies on tri-aryl imidazole-benzene sulfonamide hybrids as CA inhibitors showed that a derivative with a 2-bromo-phenyl group exhibited potent antiproliferative activity. nih.gov Another study focusing on Mcl-1 inhibitors found that bromo-substitution at the para-position of the phenyl ring on a benzenesulfonamide scaffold resulted in a 7-fold enhancement in binding affinity compared to the unsubstituted analog. acs.org

The introduction of a bromine atom, as in this compound, significantly influences the molecule's electronic and steric properties. The table below illustrates how different halogen substitutions on a benzenesulfonamide core can affect inhibitory activity against a target enzyme, based on findings from related studies.

| Derivative Moiety | Substitution | Effect on Inhibitory Potency (Ki) | Reference Finding |

| Benzenesulfonamide | p-H | Baseline Affinity | acs.org |

| Benzenesulfonamide | p-Cl | Increased Affinity | acs.org |

| Benzenesulfonamide | p-Br | 7-fold Increased Affinity | acs.org |

| Benzenesulfonamide | m-Br | Moderately Increased Affinity | acs.org |

| Benzenesulfonamide | o-Br | Slightly Increased Affinity | acs.org |

This table is representative, compiled from data on para-, meta-, and ortho-substituted bromobenzenesulfonamide analogues interacting with the Mcl-1 protein. acs.org

Furthermore, computational approaches are used to optimize other parts of the molecule, such as linker groups between aromatic rings, which can be crucial for enhancing inhibitory potency. rsc.org By analyzing parameters like Frontier Molecular Orbitals (HOMO-LUMO) and Molecular Electrostatic Potential (MESP), researchers can understand intramolecular charge transfer and chemical reactivity, further refining the design of potent and selective derivatives. researchgate.netresearchgate.net

Theoretical Studies on Reaction Pathways and Activation Energies

Theoretical chemistry provides profound insights into the mechanisms of chemical reactions by mapping out potential reaction pathways and calculating their associated energy barriers. For a compound like this compound, these studies are crucial for understanding its synthesis and reactivity. Methods such as Density Functional Theory (DFT) and Møller-Plesset (MP) perturbation theory are employed to model the geometry of reactants, transition states, and products. rsc.orgnumberanalytics.com

A reaction pathway represents the minimum energy path a reaction follows. numberanalytics.com Calculating this path allows chemists to identify transient intermediates and the high-energy transition state, the peak of the energy profile that must be surmounted for the reaction to occur. rsc.org The energy difference between the reactants and the transition state is known as the activation energy (Ea) or Gibbs free energy of activation (ΔG‡). A lower activation energy corresponds to a faster reaction rate.

While specific DFT studies detailing the reaction pathways for this compound are not widely published, the general principles are well-established for related sulfonamide syntheses and reactions. For example, DFT calculations have been used to rationalize the role of catalysts in sulfonamide synthesis, showing how they can lower the activation energy of key steps. acs.org In one study on a metal-free C(sp³)–H functionalization of aliphatic sulfonamides, DFT calculations at the B3LYP-D3/6-31+G(d) level of theory were used to elucidate a complex mechanism involving a [2+2] cyclization and ring-cleavage reorganization. rsc.org The calculations revealed the free energy profile, including the activation barriers for each step.

The table below provides a representative look at the types of activation energies that can be calculated for elementary steps in reactions involving sulfonamides and related aromatic compounds.

| Reaction Step | Computational Method | Calculated Activation Energy (kcal/mol) | Significance |

| C-H Activation | DFT (B3LYP) | 15 - 30 | Rate-determining step in many functionalizations. |

| Nucleophilic Attack | DFT/SMD | 10 - 20 | Key step in substitution reactions. |

| Cyclization | DFT (M11) | 5 - 18 | Formation of cyclic sulfonamides (sultams). rsc.org |

| Catalyst-Assisted Sulfonamidation | DFT | < 10 | Demonstrates the efficiency of catalyzed pathways. acs.org |

This table is illustrative and compiles typical energy ranges from theoretical studies on related organic reactions.

By understanding the energetics of different potential pathways, theoretical studies can predict the feasibility of a reaction, explain product selectivity, and guide the optimization of reaction conditions such as temperature, solvent, and catalyst choice. arxiv.orgchemrxiv.org For instance, calculations can determine whether a reaction is likely to proceed under specific conditions or if an alternative, lower-energy pathway might lead to undesired byproducts. researchgate.net

Crystallographic Analysis and Solid State Characterization of 3 Bromobenzenesulfonamide Derivatives

Single Crystal X-ray Diffraction Studies.uol.deyoutube.commdpi.com

Single crystal X-ray diffraction (SCXRD) is a powerful analytical technique for determining the three-dimensional atomic or molecular structure of a crystalline compound. uol.deuhu-ciqso.es By analyzing the diffraction pattern of X-rays passing through a single crystal, researchers can determine the precise arrangement of atoms within the crystal lattice, including bond lengths, bond angles, and unit cell dimensions. uol.deuhu-ciqso.es

Crystal System, Space Group, and Unit Cell Parameters.researchgate.net

The crystal structure of 4-bromobenzenesulfonamide, a closely related compound, has been determined to be monoclinic. researchgate.net The space group is P2₁/n, with four formula units (Z = 4) per unit cell. researchgate.net The unit cell parameters are a = 6.5660(10) Å, b = 16.4630(10) Å, c = 7.6900(10) Å, and β = 92.760(10)°. researchgate.net

In a study of N-{N-[amino(dimethylamino)methyl]carbamimidoyl}-3-bromobenzenesulfonamide, the asymmetric unit was found to contain two molecules with nearly identical conformations. iucr.orgnih.gov

Table 1: Crystallographic Data for Bromobenzenesulfonamide Derivatives

| Compound | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | β (°) | Z |

|---|

Molecular Conformations and Dihedral Angles.arxiv.org

In N-(2-Amino-5-chlorophenyl)-2-bromobenzenesulfonamide, the sulfonamide group exhibits a staggered conformation around the N—S bond. nih.govresearchgate.net The aromatic rings are nearly perpendicular to each other, with a dihedral angle of 75.1(1)°. nih.govresearchgate.net For 4-bromobenzenesulfonamide, the orientation of the amine group relative to the phenyl ring is defined by the torsion angles C(2)-C(1)-S-N at 70.9° and C(6)-C(1)-S-N at -108.5°. researchgate.net

A derivative, N-{N-[amino(dimethylamino)methyl]carbamimidoyl}-3-bromobenzenesulfonamide, features two molecules in its asymmetric unit that share almost the same conformation but differ in the orientation of the bromophenyl group. iucr.orgnih.gov Both molecules display intramolecular N—H⋯N and N—H⋯O hydrogen bonds. iucr.orgnih.gov

Intermolecular Interactions: Hydrogen Bonds and Stacking.libretexts.orgnih.govlibretexts.org

The crystal packing of N-{N-[amino(dimethylamino)methyl]carbamimidoyl}-3-bromobenzenesulfonamide is characterized by the formation of chains along the a-axis through alternating N—H⋯N and N—H⋯O interactions. iucr.orgnih.gov The three-dimensional structure is further stabilized by ring motifs involving four molecules and π–π stacking interactions between the phenyl rings. iucr.orgnih.gov For one molecule (A), the centroid-to-centroid distance for π–π stacking is 3.686 (3) Å, and for the other molecule (B), it is 4.1086 (3) Å. iucr.org In N-(2-Amino-5-chlorophenyl)-2-bromobenzenesulfonamide, molecules form inversion dimers via pairs of N—H⋯NH₂ hydrogen bonds and are further organized into layers by weaker N—H⋯O interactions. nih.gov

Hirshfeld Surface Analysis and Quantitative Contributions of Interatomic Contacts.iucr.orgnih.govresearchgate.netmedsci.cn

Hirshfeld surface analysis of N-{N-[amino(dimethylamino)methyl]carbamimidoyl}-3-bromobenzenesulfonamide reveals that contacts involving hydrogen atoms make the most significant contributions to the Hirshfeld surface. iucr.orgnih.gov For the two independent molecules (A and B) in the asymmetric unit, the primary contacts are H⋯H (35.0% and 34.0%), O⋯H/H⋯O (19.2% and 17.7%), H⋯Br/Br⋯H (14.1% and 14.6%), H⋯C/C⋯H (13.1% and 15.0%), and H⋯N/N⋯H (11.5% and 10.5%). iucr.org

Polymorphism and Solid-State Stability.ias.ac.inwiley-vch.deweebly.comresearchgate.net

Crystallographic Studies of Co-crystals and Salts Involving Bromobenzenesulfonamide Anions.crystalpharmatech.comrsc.orgnih.govjpionline.orgajprd.com

Co-crystals are crystalline structures composed of two or more neutral molecular components held together by non-covalent interactions, such as hydrogen bonding and π-stacking. nih.govcrystalpharmatech.com They are distinct from salts, where there is a transfer of a proton between the components. crystalpharmatech.com The formation of co-crystals can significantly alter the physicochemical properties of an active pharmaceutical ingredient, including its solubility and stability. nih.govajprd.com While the search results indicate research into co-crystals and salts of related sulfonamide compounds, specific crystallographic studies of co-crystals or salts directly involving the 3-bromobenzenesulfonamide anion were not found. dntb.gov.uadntb.gov.ua

Table 2: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| 4-Bromobenzenesulfonamide |

| N-{N-[amino(dimethylamino)methyl]carbamimidoyl}-3-bromobenzenesulfonamide |

Applications of 3 Bromobenzenesulfonamide in Organic Synthesis and Material Science

3-Bromobenzenesulfonamide as a Building Block in Complex Molecule Synthesis

This compound is a key starting material for the synthesis of more elaborate molecules. The presence of the sulfonamide nitrogen and the aryl bromide allows for sequential or orthogonal functionalization, making it a valuable building block for creating diverse chemical libraries.

The synthesis of N-benzyl this compound involves the formation of a nitrogen-carbon bond between the sulfonamide and a benzyl (B1604629) group. A prominent modern method for this transformation is the "borrowing hydrogen" or hydrogen autotransfer reaction. This approach utilizes a catalyst, such as a well-defined manganese(I) pincer complex, to facilitate the N-alkylation of the sulfonamide using benzyl alcohol as the alkylating agent. ambeed.comcardiff.ac.ukacs.org This method is regarded as a green chemistry approach because the only byproduct is water. ambeed.comacs.org The reaction typically proceeds at an elevated temperature in a solvent like xylenes (B1142099) with a catalytic amount of base. ambeed.com Another catalytic system for this type of transformation employs a nano-Ru/Fe3O4 catalyst. smolecule.com

A more traditional method involves the reaction of 3-bromobenzenesulfonyl chloride with benzylamine. This nucleophilic substitution reaction is a fundamental and widely used technique for creating sulfonamide bonds. nih.gov

| Method | Reactants | Catalyst/Reagents | Solvent | Conditions | Yield | Reference |

|---|---|---|---|---|---|---|

| Manganese-Catalyzed N-Alkylation | This compound, Benzyl Alcohol | [Mn(I) PNP pincer complex], K₂CO₃ (cat.) | Xylenes | 150 °C, 24 h | High (e.g., 88% for 4-bromo isomer) | ambeed.comcardiff.ac.uk |

| Reaction with Sulfonate Ester | Ethyl-3-bromobenzenesulfonate, Benzylamine | None (Neutral) | Toluene | 100 °C, 8 h | High (e.g., 90% for 4-bromo isomer) | google.com |

Similar to benzylation, the N-butylation of this compound can be achieved through established N-alkylation protocols. The manganese-catalyzed borrowing hydrogen methodology is applicable to primary aliphatic alcohols, including n-butanol, providing an efficient route to the desired product. acs.org This reaction demonstrates broad substrate scope, allowing for the alkylation of various aryl sulfonamides in excellent yields. cardiff.ac.uk

Alternative methods include the reaction of the sulfonamide with an alkyl halide, a classical approach to N-alkylation. ambeed.com For the synthesis of N-tert-butyl sulfonamides, a specific method using tert-butanol (B103910) in the presence of a hafnium tetrachloride catalyst has been developed, achieving high yields. libretexts.org

| Method | Reactants | Catalyst/Reagents | Solvent | Conditions | Yield | Reference |

|---|---|---|---|---|---|---|

| Manganese-Catalyzed N-Alkylation | This compound, n-Butanol | [Mn(I) PNP pincer complex], K₂CO₃ (cat.) | Xylenes | 150 °C, 24 h | Excellent (average 84% for aliphatic alcohols) | cardiff.ac.ukacs.org |

| Hafnium-Catalyzed N-Alkylation | Benzenesulfonamide (B165840), tert-Butanol | Hafnium tetrachloride (cat.) | N-Methylpyrrolidone | Reflux | >95% | libretexts.org |

Synthesis of N-Benzyl this compound

Precursor for Sulfonamide Derivatives with Diverse Architectures

The bromine atom on the this compound ring is a versatile functional group that serves as a key attachment point for building more complex molecules, particularly through palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling. libretexts.orgwikipedia.orgorganic-chemistry.org This reaction allows for the formation of a new carbon-carbon bond between the bromo-substituted carbon and a carbon atom from an organoboron compound, such as a boronic acid. wikipedia.orgorganic-chemistry.org This strategy has been employed to synthesize a wide array of biaryl sulfonamides and other extended aromatic systems. mdpi.comresearchgate.net For instance, the Suzuki coupling of a bromobenzenesulfonamide derivative with (4-hexylphenyl)boronic acid has been used as a key step in the synthesis of sulfonamide-based oligopeptides. nih.gov

Furthermore, this compound can be incorporated into larger bioactive molecules. In one study, it was coupled with 14-amino-tetrandrine to produce a new sulfonamide–tetrandrine (B1684364) derivative, which was investigated for its anti-cancer properties. nih.gov In other research, 3-bromosulfanilamide, derived from the bromination of sulfanilamide (B372717), was used as the foundation to create a series of acyl thiourea (B124793) derivatives that were tested as urease inhibitors. cardiff.ac.uk These examples highlight how this compound acts as a scaffold, enabling the synthesis of diverse molecular architectures with potential applications in medicinal chemistry. smolecule.comrsc.org

Role in Cascade Reactions for the Formation of Sulfonyl Guanidines

This compound is a precursor to reagents used in sophisticated cascade reactions. A notable example is its role in the synthesis of symmetrical N,N',N''-trisubstituted sulfonyl guanidines. nih.gov In this metal-free protocol, this compound is first converted to N,N-dibromo-3-bromobenzenesulfonamide. This dibromo species then reacts with two equivalents of an isonitrile in the presence of a base like potassium carbonate. nih.gov

The reaction proceeds through a fascinating cascade mechanism. One molecule of isonitrile reacts via its carbon atom with the dibromoarylsulfonamide to generate a carbodiimide (B86325) intermediate. In an unanticipated switch of reactivity, a second molecule of isonitrile undergoes cleavage of its C≡N triple bond and acts as an amine source, attacking the intermediate to form the final symmetrical sulfonyl guanidine (B92328) product. nih.gov This process is highly efficient, demonstrating good functional group tolerance and providing the desired guanidine products in high yields within a short reaction time. nih.gov

Utilization in the Development of Advanced Materials

Benzenesulfonamide derivatives, including brominated isomers, are recognized as important building blocks in material science. chemscene.com While specific research detailing the incorporation of this compound into a final material is specialized, its utility is evidenced by its commercial availability for material science applications. Chemical suppliers list this compound and its precursor, 3-bromobenzenesulfonyl chloride, for use in synthesizing materials for Organic Light-Emitting Diodes (OLEDs), organic photovoltaics, and other functional materials. ambeed.comglobalchemmall.com

The closely related isomer, 4-bromobenzenesulfonamide, is explicitly cited as a building block for small molecule semiconductors, supramolecular host materials, and materials for organic solar cells. chemscene.com The synthetic versatility of the aryl-bromide bond in reactions like Suzuki coupling allows for the construction of the highly conjugated π-systems that are essential for these electronic and optical applications. google.com Therefore, this compound is considered a valuable precursor for creating advanced materials with tailored electronic and photophysical properties.

Catalytic Applications of this compound-based Reagents

While this compound is often the substrate in a chemical reaction, its derivatives have important applications in catalysis, primarily as precursors to chiral ligands and catalysts for asymmetric synthesis. mdpi.comnih.govrsc.org The development of molecules that can control the stereochemical outcome of a reaction is a major goal in modern chemistry.

One report indicates that N-Methyl this compound reacts with an iridium complex to form an active catalyst, highlighting a direct role for a derivative in catalyst formation. biosynth.com More broadly, the sulfonamide framework is integral to several classes of powerful chiral ligands. For example, intramolecular cyclization of N-aryl-2-bromobenzenesulfonamides can produce dibenzosultams, which are a class of compounds known to be effective chiral auxiliaries. mdpi.com

Additionally, the synthesis of N-C axially chiral sulfonamides, where rotation around the nitrogen-carbon bond is restricted, has become an area of intense research. nih.gov These atropisomeric sulfonamides are valuable targets as chiral ligands and catalysts. Palladium-catalyzed reactions have been developed to synthesize these complex chiral structures, where the electronic properties of substituents on the benzenesulfonyl ring, such as a bromo group, can influence the reaction's success and enantioselectivity. nih.gov

Spectroscopic Characterization and Analytical Methods for 3 Bromobenzenesulfonamide

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules by probing the magnetic properties of atomic nuclei.

Proton NMR (¹H NMR) spectroscopy provides information on the chemical environment and connectivity of hydrogen atoms within a molecule. For 3-bromobenzenesulfonamide, the aromatic protons exhibit characteristic chemical shifts in the downfield region, typically between 7.0 and 8.0 ppm, due to the deshielding effects of the benzene (B151609) ring and the electron-withdrawing sulfonyl and bromo groups.

In derivatives of this compound, such as N-substituted analogs, additional signals corresponding to the substituent protons are observed. For instance, in N-benzyl this compound, a singlet corresponding to the benzylic methylene (B1212753) (-CH2-) protons appears, while the protons of the phenyl group on the benzyl (B1604629) substituent also give rise to signals in the aromatic region. nih.gov The integration of these signals provides a quantitative measure of the number of protons in each unique chemical environment.

Table 1: Representative ¹H NMR Data for this compound Derivatives

| Compound | Solvent | Chemical Shift (δ) in ppm and Multiplicity |

| N-(3-Methoxyphenyl)-4-methylbenzenesulfonamide | CDCl₃ | 7.72 (d, J = 8.4 Hz, 2H), 7.32 (d, J = 8.8 Hz, 2H), 7.18 (d, J = 8.4 Hz, 2H), 6.88 (br, 1H), 3.01 (s, 3H) |

| 4-Methoxy-N-phenylbenzenesulfonamide | CDCl₃ | 7.74 (d, J = 8.8 Hz, 2H), 7.29 (br, 1H), 7.22 (t, J = 8.0 Hz, 2H), 7.11-7.06 (m, 3H), 6.88 (d, J = 8.4 Hz, 2H), 3.80 (s, 3H) |

| 4-Chloro-N-phenylbenzenesulfonamide | CDCl₃ | 7.72 (d, J = 8.4 Hz, 2H), 7.39 (d, J = 8.4 Hz, 2H); 7.27-7.22 (m, 3H), 7.15-7.08 (m, 3H) |

Data sourced from The Royal Society of Chemistry. rsc.org

Carbon-13 NMR (¹³C NMR) spectroscopy complements ¹H NMR by providing information about the carbon skeleton of a molecule. In the ¹³C NMR spectrum of this compound, the carbon atoms of the benzene ring show distinct signals. The carbon atom bonded to the bromine atom (C-Br) is typically found in the range of 120-135 ppm. The other aromatic carbons appear at various chemical shifts depending on their position relative to the bromo and sulfonamide substituents.

Table 2: Representative ¹³C NMR Data for Benzenesulfonamide (B165840) Derivatives

| Compound | Solvent | Chemical Shift (δ) in ppm |

| N-(3-Methoxyphenyl)-4-methylbenzenesulfonamide | CDCl₃ | 135.2, 131.1, 129.8, 122.2, 39.5 |

| 4-Methoxy-N-phenylbenzenesulfonamide | CDCl₃ | 163.1, 136.7, 130.5, 129.5, 129.3, 125.2, 121.4, 114.2, 55.6 |

| 4-Chloro-N-phenylbenzenesulfonamide | CDCl₃ | 139.7, 137.4, 136.1, 129.5, 129.4, 128.7, 125.8, 121.9 |

Data sourced from The Royal Society of Chemistry. rsc.org

1H NMR Analysis of this compound and Derivatives

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound displays characteristic absorption bands that confirm the presence of its key functional groups.

The sulfonamide group gives rise to two distinct stretching vibrations for the S=O bonds, typically observed in the regions of 1350-1300 cm⁻¹ (asymmetric stretch) and 1160-1120 cm⁻¹ (symmetric stretch). The N-H stretching vibrations of the primary sulfonamide (-SO₂NH₂) appear as one or two bands in the range of 3400-3200 cm⁻¹. The aromatic C-H stretching vibrations are usually found just above 3000 cm⁻¹, while the C=C stretching vibrations of the benzene ring appear in the 1600-1450 cm⁻¹ region. The C-Br stretching vibration is typically observed at lower frequencies, in the range of 600-500 cm⁻¹. nih.gov

Table 3: Key IR Absorption Bands for this compound

| Functional Group | Vibration Type | Typical Wavenumber (cm⁻¹) |

| N-H (Sulfonamide) | Stretching | 3400-3200 |

| Aromatic C-H | Stretching | >3000 |

| C=C (Aromatic) | Stretching | 1600-1450 |

| S=O (Sulfonamide) | Asymmetric Stretching | 1350-1300 |

| S=O (Sulfonamide) | Symmetric Stretching | 1160-1120 |

| C-Br | Stretching | 600-500 |

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides information about the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which can be used to determine the elemental formula of a molecule. algimed.comspectroscopyonline.com

For this compound (C₆H₆BrNO₂S), the expected monoisotopic mass is approximately 234.93026 Da. nih.gov HRMS can confirm this exact mass, distinguishing it from other compounds with the same nominal mass. algimed.comspectroscopyonline.com The presence of bromine is readily identified by the characteristic isotopic pattern, with two peaks of nearly equal intensity separated by two mass units (due to the natural abundance of ⁷⁹Br and ⁸¹Br isotopes). neu.edu.tr

Tandem mass spectrometry (MS/MS or MS²) is a technique where ions of a specific m/z are selected and fragmented, and the resulting fragment ions are then analyzed. wikipedia.orgnationalmaglab.org This provides detailed structural information by revealing the fragmentation pathways of the molecule. wikipedia.org

In the tandem mass spectrum of deprotonated this compound, a prominent fragmentation pathway involves the loss of a neutral sulfur dioxide (SO₂) molecule. nist.gov This is a common fragmentation pattern for aromatic sulfonamides. nist.gov Further fragmentation can lead to the formation of various other ions, providing insights into the connectivity of the molecule. nist.gov The fragmentation of deprotonated aromatic sulfonamides can sometimes involve complex rearrangements. nist.govchemrxiv.org

UV-Vis Spectroscopy for Electronic Transitions

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule, which corresponds to the promotion of electrons from a ground electronic state to a higher energy excited state. Molecules with conjugated π systems, such as aromatic compounds, typically exhibit strong UV absorption. pressbooks.pubbbec.ac.in

The UV-Vis spectrum of this compound is expected to show absorption bands in the UV region, characteristic of the electronic transitions within the substituted benzene ring. The presence of the bromo and sulfonamide substituents on the benzene ring influences the energy of the π → π* transitions, affecting the wavelength of maximum absorption (λmax). libretexts.org

Raman Spectroscopy

Raman spectroscopy is a non-destructive chemical analysis technique that provides a detailed fingerprint of a molecule's vibrational modes. horiba.com While a complete, peer-reviewed assignment of all Raman active modes for this compound is not extensively published, its FT-Raman spectrum has been recorded using a Bruker MultiRAM Stand Alone FT-Raman Spectrometer. nih.gov

The vibrational modes of this compound can be predicted by analyzing its constituent functional groups and comparing them to similar halogenated benzenesulfonamides. ahievran.edu.tr The primary vibrational modes expected in its Raman spectrum include stretching and bending vibrations of the sulfonamide group (-SO₂NH₂), vibrations of the substituted benzene ring, and the carbon-bromine bond vibration. researchgate.netresearchgate.net

Theoretical studies on analogous compounds, such as 4-bromobenzenesulfonamide, have been used to calculate vibrational frequencies and assign them to specific modes based on total energy distribution (TED). ahievran.edu.tr These studies help in interpreting the experimental spectra. For instance, the symmetric and asymmetric stretching modes of the SO₂ group, N-H stretching modes, and various C-H and C-C ring vibrations are all expected to produce characteristic Raman signals. ahievran.edu.trwiley.com

Table 1: Predicted Characteristic Raman Bands for this compound

| Vibrational Mode | Typical Wavenumber Range (cm⁻¹) | Associated Functional Group |

| N-H Asymmetric Stretch | ~3450 | -SO₂NH₂ |

| N-H Symmetric Stretch | ~3350 | -SO₂NH₂ |

| Aromatic C-H Stretch | 3000 - 3150 | C₆H₄ |

| S=O Asymmetric Stretch | 1300 - 1350 | -SO₂NH₂ |

| S=O Symmetric Stretch | 1150 - 1180 | -SO₂NH₂ |

| Aromatic Ring Modes | 1000 - 1600 | C₆H₄ |

| C-S Stretch | 700 - 800 | C-SO₂ |

| C-Br Stretch | 500 - 650 | C-Br |

This table is generated based on typical vibrational frequencies for the respective functional groups and data from analogous compounds. ahievran.edu.trwiley.com

Advanced Analytical Techniques for Purity and Structural Confirmation